(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol
Description
(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 8, and a hydroxymethyl group at position 2. Its molecular formula is C₁₀H₁₂N₂O (molecular weight: 176.21 g/mol) . The compound is commercially available with a purity of ≥95% and is utilized as a synthetic intermediate in medicinal chemistry, particularly for designing antibacterial and antitumor agents .
Properties
IUPAC Name |
(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-4-3-5-12-9(6-13)8(2)11-10(7)12/h3-5,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USENXAXWIZEOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be carried out using transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Chemical Reactions Analysis
(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides.
Photocatalysis: Involves the use of light to drive chemical reactions, often leading to the formation of various functionalized derivatives.
Scientific Research Applications
(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to kinase-inactive conformations, affecting the activity of certain enzymes . This interaction can lead to various biological effects, including inhibition of bacterial growth and modulation of cellular pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Lipophilicity: Compound 6 (logP ~3.5, estimated) exhibits higher lipophilicity due to the naphthyridine extension, enhancing membrane permeability and antibacterial activity . In contrast, compound 7’s cyano and carboxamide groups increase hydrophilicity, reducing cellular uptake .
- Positional Isomerism : The 2,7-dimethyl isomer () may exhibit distinct electronic effects compared to the 2,8-dimethyl target compound, affecting binding to biological targets.
Reactivity Trends :
SAR Insights :
- Lipophilicity/Hydrophilicity Balance : Optimal logP values (~2–4) are critical for antibacterial agents. Overly hydrophilic compounds (e.g., 7) lose potency .
- Electron-Withdrawing Groups: Nitro and cyano substituents (e.g., in pyrazolines) improve target binding via dipole interactions .
- Positional Effects : 2,8-dimethyl substitution may confer steric advantages over 2,7-dimethyl isomers in target engagement .
Biological Activity
(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (CAS No. 873943-42-1) is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities, including potential applications in medicinal chemistry. The unique structure of this compound, featuring a hydroxymethyl group and methyl substitutions on the imidazo ring, contributes to its biological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 176 g/mol. The compound possesses a hydroxymethyl group at the 3-position of the imidazo[1,2-a]pyridine ring and methyl groups at the 2 and 8 positions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O |
| Molar Mass | 176 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated effective antibacterial activity against various Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been associated with anticancer activity. In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines . For instance, related structures have exhibited notable cytotoxic effects against leukemia and solid tumors. The mechanism often involves interaction with DNA or modulation of signaling pathways critical for cancer cell survival.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that compounds with similar structures interact with biological targets associated with neurodegenerative diseases such as Alzheimer's disease. These interactions may mitigate oxidative stress and inflammation—two key factors in neurodegeneration .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially modulating their activity.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or interact with DNA repair mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazo[1,2-a]pyridines:
- Antibacterial Study : A study involving derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values as low as 4 µg/mL .
- Anticancer Research : Compounds structurally related to this compound were evaluated against multiple cancer cell lines. Results indicated IC50 values below 10 µM for certain derivatives against breast cancer cells .
- Neuroprotective Potential : Research focused on neuroprotective effects demonstrated that certain imidazopyridine derivatives could reduce neuronal cell death in models of oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
